molecular formula C15H20N4 B8556204 N,N'-bis(pyridin-2-ylmethyl)propane-1,3-diamine CAS No. 57964-16-6

N,N'-bis(pyridin-2-ylmethyl)propane-1,3-diamine

Cat. No.: B8556204
CAS No.: 57964-16-6
M. Wt: 256.35 g/mol
InChI Key: PCGZVYYSFSXWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane is a compound that features two pyridyl groups attached to a 1,3-diaminopropane backbone. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of pyridyl groups enhances its ability to coordinate with metal ions, making it useful in the synthesis of metal complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane typically involves the reaction of 2-pyridylmethyl chloride with 1,3-diaminopropane. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

While specific industrial production methods for N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane involves its ability to coordinate with metal ions. The pyridyl groups act as electron donors, forming stable complexes with metal ions. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the surrounding environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane is unique due to its specific combination of pyridyl groups and a 1,3-diaminopropane backbone. This structure provides a balance of flexibility and rigidity, making it suitable for forming stable metal complexes with a variety of metal ions .

Properties

CAS No.

57964-16-6

Molecular Formula

C15H20N4

Molecular Weight

256.35 g/mol

IUPAC Name

N,N'-bis(pyridin-2-ylmethyl)propane-1,3-diamine

InChI

InChI=1S/C15H20N4/c1-3-10-18-14(6-1)12-16-8-5-9-17-13-15-7-2-4-11-19-15/h1-4,6-7,10-11,16-17H,5,8-9,12-13H2

InChI Key

PCGZVYYSFSXWBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNCCCNCC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.